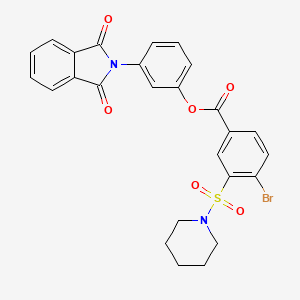![molecular formula C12H10BrF3N2O2 B11543019 1-[5-(3-bromophenyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]-2,2,2-trifluoroethanone](/img/structure/B11543019.png)
1-[5-(3-bromophenyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]-2,2,2-trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(3-BROMOPHENYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2,2,2-TRIFLUOROETHAN-1-ONE is a synthetic compound that belongs to the class of pyrazoline derivatives. Pyrazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(3-BROMOPHENYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2,2,2-TRIFLUOROETHAN-1-ONE typically involves the reaction of 3-bromophenylhydrazine with an appropriate ketone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazoline ring. The final product is obtained after purification steps such as recrystallization .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-[5-(3-BROMOPHENYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2,2,2-TRIFLUOROETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) can be used under appropriate conditions.
Major Products:
- Oxidation of the hydroxyl group results in the formation of a ketone.
- Reduction of the bromophenyl group yields a phenyl group.
- Substitution reactions lead to the formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[5-(3-BROMOPHENYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2,2,2-TRIFLUOROETHAN-1-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine
Comparison: Compared to other similar compounds, 1-[5-(3-BROMOPHENYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2,2,2-TRIFLUOROETHAN-1-ONE stands out due to its trifluoromethyl group, which can enhance its biological activity and metabolic stability.
This detailed article provides a comprehensive overview of 1-[5-(3-BROMOPHENYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2,2,2-TRIFLUOROETHAN-1-ONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H10BrF3N2O2 |
|---|---|
Molecular Weight |
351.12 g/mol |
IUPAC Name |
1-[5-(3-bromophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C12H10BrF3N2O2/c1-7-6-11(20,8-3-2-4-9(13)5-8)18(17-7)10(19)12(14,15)16/h2-5,20H,6H2,1H3 |
InChI Key |
VTRFLPOGOVYVBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(C1)(C2=CC(=CC=C2)Br)O)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazole](/img/structure/B11542940.png)
![1-{[(E)-(3-chlorophenyl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11542943.png)

![2-(3-fluorophenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11542969.png)
![2-[(E)-(2-{(2Z)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-4-nitrophenyl benzoate](/img/structure/B11542973.png)
![N-{2-[4-(4-bromobenzyl)piperazin-1-yl]ethyl}-N'-(4-ethylphenyl)ethanediamide](/img/structure/B11542977.png)
![methyl 2-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-1H-benzimidazole-1-carboxylate](/img/structure/B11542980.png)

![2-[(E)-{2-[4-(3,4-dimethoxyphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene}methyl]-5-propoxyphenol](/img/structure/B11542994.png)
![(4-Chloro-6-morpholin-4-yl-[1,3,5]triazin-2-yl)-pyridin-3-ylmethyl-amine](/img/structure/B11543002.png)
![2-[2-(cyclohex-1-en-1-yl)ethyl]-3a-methyl-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11543007.png)
![N-[2-(Cyclopropylcarbonyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11543017.png)
![3-[5-(1,3-benzoxazol-2-yl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate](/img/structure/B11543020.png)
![1-{[4-(Benzyloxy)phenoxy]methyl}-4-nitrobenzene](/img/structure/B11543022.png)
